![molecular formula C21H21N3O2S B2987074 N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894010-22-1](/img/structure/B2987074.png)
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide, commonly known as MPTO, is a small molecule inhibitor that has shown promising results in cancer research. It belongs to the class of oxalamide compounds and has been studied extensively for its potential as an anticancer agent.
Wirkmechanismus
MPTO acts by inhibiting the activity of the enzyme Topoisomerase IIα, which is involved in DNA replication and repair. By inhibiting this enzyme, MPTO prevents cancer cells from dividing and growing. This mechanism of action makes MPTO a promising candidate for cancer treatment.
Biochemical and Physiological Effects
MPTO has been shown to have a selective toxicity towards cancer cells, meaning that it targets cancer cells while sparing healthy cells. This is due to the higher expression of Topoisomerase IIα in cancer cells compared to healthy cells. MPTO has also been shown to have low toxicity in animal models, making it a potential candidate for clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
MPTO has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, MPTO has a short half-life and low solubility, which can limit its effectiveness in vivo. In addition, the synthesis of MPTO is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of MPTO. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the efficacy of MPTO in combination with other anticancer agents, such as radiation therapy and chemotherapy. Additionally, further studies are needed to determine the safety and efficacy of MPTO in clinical trials.
Synthesemethoden
MPTO can be synthesized using a multistep process that involves the reaction of various reagents under specific conditions. The synthesis method involves the use of thiazole, amine, and acid reagents to produce the final product. The yield and purity of the compound depend on the reaction conditions and the quality of the reagents used.
Wissenschaftliche Forschungsanwendungen
MPTO has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. MPTO has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, MPTO has been studied for its potential to sensitize cancer cells to radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N'-(3-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-6-10-17(13-14)24-20(26)19(25)22-12-11-18-15(2)23-21(27-18)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYIUPSCAJECBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.